molecular formula C15H11BrN6O3 B10970132 N-(5-bromopyridin-2-yl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide

N-(5-bromopyridin-2-yl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide

Cat. No.: B10970132
M. Wt: 403.19 g/mol
InChI Key: AXIRWXYZXDBPSS-UHFFFAOYSA-N
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Description

N-(5-BROMO-2-PYRIDYL)-4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a brominated pyridine ring, a nitro-substituted triazole ring, and a benzamide moiety. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-PYRIDYL)-4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Bromination: Starting with 2-pyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Triazole Formation: The nitro-substituted triazole ring can be synthesized via a cyclization reaction involving hydrazine and a nitroalkene.

    Benzamide Coupling: The final step involves coupling the brominated pyridine and the triazole with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-PYRIDYL)-4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of nitro-oxide derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in materials science for the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-BROMO-2-PYRIDYL)-4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZAMIDE would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting their function. If it has anticancer properties, it might interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(5-BROMO-2-PYRIDYL)-4-METHYLBENZAMIDE: Lacks the triazole ring, potentially altering its biological activity.

    N-(2-PYRIDYL)-4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZAMIDE: Lacks the bromine atom, which could affect its reactivity and interactions.

Uniqueness

N-(5-BROMO-2-PYRIDYL)-4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]BENZAMIDE is unique due to the combination of its brominated pyridine ring, nitro-substituted triazole ring, and benzamide moiety. This unique structure may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

Molecular Formula

C15H11BrN6O3

Molecular Weight

403.19 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-4-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzamide

InChI

InChI=1S/C15H11BrN6O3/c16-12-5-6-13(17-7-12)19-14(23)11-3-1-10(2-4-11)8-21-9-18-15(20-21)22(24)25/h1-7,9H,8H2,(H,17,19,23)

InChI Key

AXIRWXYZXDBPSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])C(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

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